molecular formula C9H6BrClN2S B1439669 3-[(4-Bromophenyl)methyl]-5-chloro-1,2,4-thiadiazole CAS No. 1221342-57-9

3-[(4-Bromophenyl)methyl]-5-chloro-1,2,4-thiadiazole

Cat. No.: B1439669
CAS No.: 1221342-57-9
M. Wt: 289.58 g/mol
InChI Key: LEYCYYNCIIEIHN-UHFFFAOYSA-N
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Description

3-[(4-Bromophenyl)methyl]-5-chloro-1,2,4-thiadiazole is a heterocyclic compound featuring a thiadiazole ring substituted with a 4-bromophenylmethyl group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Bromophenyl)methyl]-5-chloro-1,2,4-thiadiazole typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and chlorinated acyl chlorides under acidic conditions.

    Introduction of the 4-Bromophenylmethyl Group: This step involves the alkylation of the thiadiazole ring with 4-bromobenzyl chloride in the presence of a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF).

    Chlorination: The final step is the chlorination of the thiadiazole ring, which can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of reaction parameters would be essential for scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.

    Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, potentially altering its electronic properties and reactivity.

    Coupling Reactions:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products

The major products from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with methoxide would yield a methoxy-substituted derivative, while coupling reactions could introduce various aryl or vinyl groups.

Scientific Research Applications

Chemistry

In chemistry, 3-[(4-Bromophenyl)methyl]-5-chloro-1,2,4-thiadiazole is used as a building block for the synthesis of more complex molecules. Its reactivity makes it suitable for creating libraries of compounds for screening in drug discovery.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as an antimicrobial, antifungal, or anticancer agent. Its ability to interact with biological targets such as enzymes or receptors is of particular interest.

Industry

In industry, this compound could be used in the development of new materials with specific electronic or optical properties. Its derivatives might find applications in organic electronics or as components in sensors.

Mechanism of Action

The mechanism by which 3-[(4-Bromophenyl)methyl]-5-chloro-1,2,4-thiadiazole exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, disrupting biological pathways. The exact molecular targets and pathways would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3-[(4-Chlorophenyl)methyl]-5-chloro-1,2,4-thiadiazole: Similar structure but with a chlorine atom instead of bromine.

    3-[(4-Methylphenyl)methyl]-5-chloro-1,2,4-thiadiazole: Contains a methyl group instead of bromine.

    3-[(4-Nitrophenyl)methyl]-5-chloro-1,2,4-thiadiazole: Features a nitro group, which significantly alters its electronic properties.

Uniqueness

The presence of the 4-bromophenylmethyl group in 3-[(4-Bromophenyl)methyl]-5-chloro-1,2,4-thiadiazole imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it distinct from its analogs and potentially more effective in certain applications.

Properties

IUPAC Name

3-[(4-bromophenyl)methyl]-5-chloro-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2S/c10-7-3-1-6(2-4-7)5-8-12-9(11)14-13-8/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYCYYNCIIEIHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NSC(=N2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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